D(+)-Melibiose monohydrate

Pharmaceutical excipient Tablet formulation Compactibility

Standard disaccharides like lactose or trehalose often fail in specialized applications-α-galactosidase assays require specific α-(1→6) recognition, and protein lyophilization demands better stability than sucrose provides. D(+)-Melibiose monohydrate solves these pain points: • Enzyme assays: ~3.66 mM Km for T. versicolor α-galactosidase (4.3× lower than raffinose), enabling lower substrate use. • Lyoprotection: Outperforms sucrose/cellobiose in preserving β-galactosidase activity at 45°C/90 days. • Autophagy models: Trehalase-indigestible avoids in vivo degradation seen with trehalose. • Tablet compression: Higher tensile strength than α-lactose monohydrate at identical pressures.

Molecular Formula C12H22O11.H2O
C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 66009-10-7
Cat. No. B3029433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD(+)-Melibiose monohydrate
CAS66009-10-7
Molecular FormulaC12H22O11.H2O
C12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2
InChIKeyCHIDEFLSUMQFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D(+)-Melibiose Monohydrate CAS 66009-10-7: Structural Identity and Baseline Properties for Research Procurement


D(+)-Melibiose monohydrate (CAS 66009-10-7) is a reducing disaccharide composed of D-galactose and D-glucose linked via an α-(1→6) glycosidic bond (D-Gal-α(1→6)-D-Glc·H₂O) [1]. It bears structural resemblance to lactose but differs in the chirality of the galactose linkage and the attachment point on the glucose moiety [2]. The monohydrate crystalline form has a defined space group P2₁2₁2₁ with unit cell dimensions of a=15.814 Å, b=10.924 Å, c=8.903 Å, and Z=4 [3]. It is soluble in water at 0.1 g/mL, producing a clear, colorless solution, and has a melting point range of 176–181°C [4]. Melibiose occurs naturally in plants and fermented products and can be produced via enzymatic hydrolysis of raffinose using α-galactosidase [5]. This compound is primarily used in biochemical research as an enzyme substrate, in microbial fermentation differentiation assays, and increasingly as a pharmaceutical excipient candidate.

Why D(+)-Melibiose Monohydrate Cannot Be Interchanged with Sucrose, Lactose, or Trehalose in Critical Applications


Despite belonging to the disaccharide class, D(+)-melibiose monohydrate possesses distinct structural and functional properties that preclude direct substitution with common analogs such as α-lactose monohydrate, trehalose, sucrose, or raffinose. The α-(1→6) galactose-glucose linkage confers specific recognition by α-galactosidases, lectins, and microbial transport systems that do not recognize α-(1→4) (maltose), β-(1→4) (lactose/cellobiose), or α,α-(1→1) (trehalose) linked disaccharides [1]. In pharmaceutical tableting, melibiose exhibits quantitatively superior compactibility relative to α-lactose monohydrate under identical compression pressures [2]. In lyophilized protein stabilization, melibiose outperforms sucrose and cellobiose in preserving enzymatic activity during accelerated storage [3]. Furthermore, as a trehalase-indigestible analog, melibiose avoids the metabolic degradation that limits trehalose efficacy in therapeutic autophagy induction [4]. These verified performance differentials demand compound-specific procurement for applications where these attributes are critical.

D(+)-Melibiose Monohydrate: Quantified Differentiation Evidence Against Closest Analogs


Superior Tablet Tensile Strength vs. α-Lactose Monohydrate at Equivalent Compression Pressure

D(+)-Melibiose monohydrate demonstrates significantly higher tablet tensile strength compared to α-lactose monohydrate when compressed under identical conditions [1]. Instrumented tableting and compression simulator analysis revealed that melibiose produces tablets with superior mechanical integrity at similar compression pressures, despite exhibiting similar overall deformation behavior [2].

Pharmaceutical excipient Tablet formulation Compactibility Direct compression

Enhanced Lyophilized Protein Protection vs. Sucrose and Cellobiose During Accelerated Storage

In a comparative study evaluating disaccharide protection of lyophilized β-galactosidase, D(+)-melibiose demonstrated superior preservation of enzymatic activity compared to sucrose and cellobiose during 90-day storage at 45°C [1]. At a 2:1 excipient/protein weight ratio, enzymatic activity decreased more slowly in melibiose and trehalose lyophilizates than in those containing sucrose or cellobiose [1]. At higher excipient ratios (20:1 and 40:1), melibiose lyophilizates consistently maintained activity among the highest of all tested disaccharides [1].

Lyophilization Protein stabilization Excipient screening Freeze-drying

Distinct Enzyme Substrate Affinity: ~4.3-Fold Lower Km vs. Raffinose for Fungal α-Galactosidase

D(+)-Melibiose exhibits quantitatively distinct substrate affinity for α-galactosidase from Trametes versicolor compared to the trisaccharide raffinose [1]. Kinetic characterization revealed Km values of 3.66 mM for melibiose versus 15.1 mM for raffinose, representing an approximately 4.3-fold higher affinity (lower Km) for melibiose [1]. This places melibiose's affinity intermediate between the synthetic substrate pNPG (Km=0.651 mM) and the tetrasaccharide stachyose (Km=4.47 mM) [1].

Enzyme kinetics α-Galactosidase assay Substrate specificity Michaelis-Menten

Trehalase-Indigestible Property vs. Trehalose Enabling Sustained Autophagy Induction

While trehalose induces autophagy beneficial for neurodegenerative disease models, its therapeutic utility is limited by rapid digestion by trehalase into glucose [1]. D(+)-Melibiose was identified through compound topology and functional group analyses as a trehalase-indigestible analog of trehalose [1]. Hydrogen-bonding network analyses indicate that elimination of the hydrogen bond between the linker ether and aspartate 321 (D321) of human trehalase is the key structural feature that allows melibiose to avoid enzymatic hydrolysis [1]. In polyQ-mediated spinocerebellar ataxia type 17 (SCA17) cell and slice culture models, melibiose significantly prohibited aggregation at levels comparable to trehalose [1].

Neurodegenerative disease Autophagy induction Trehalase resistance Polyglutamine aggregation

Superior Lectin Hemagglutination Inhibition Potency Among Multiple Saccharides

In lectin activity screening from Pleurotus ostreatus (oyster mushroom), D(+)-melibiose exhibited the highest hemagglutination inhibitory potency among a panel of tested saccharides including lactose, D-galactose, α-methyl-D-galactopyranoside, N-acetylneuraminic acid, raffinose, and inulin [1]. Melibiose was identified as the most potent inhibitor of hemagglutinating activity in this lectin system [1].

Lectin binding assay Hemagglutination inhibition Carbohydrate recognition Mushroom lectins

Higher Fragmentation Propensity vs. α-Lactose Monohydrate in Tablet Compression

Deformation mechanism analysis using Heckel plots and yield pressure measurements revealed that D(+)-melibiose monohydrate exhibits fragmentation behavior to a higher degree than α-lactose monohydrate [1]. According to yield pressure values and strain rate sensitivity (SRS) indexes, melibiose was concluded to be a fragmenting material, even at higher degree than lactose monohydrate [1]. The overall deformation behavior was similar to lactose, but the quantitative fragmentation propensity was greater for melibiose [1].

Tablet deformation mechanism Heckel analysis Yield pressure Pharmaceutical manufacturing

Validated Application Scenarios for D(+)-Melibiose Monohydrate Based on Quantitative Differentiation Evidence


Pharmaceutical Tablet Formulation Requiring Superior Compactibility Over α-Lactose Monohydrate

D(+)-Melibiose monohydrate is indicated for direct compression tablet formulations where α-lactose monohydrate provides insufficient tensile strength at target compression pressures. The evidence demonstrates that melibiose produces tablets with higher tensile strength under identical compression conditions while exhibiting higher fragmentation propensity [1]. This makes melibiose particularly suitable for high-dose formulations, moisture-sensitive APIs where increased binder efficiency reduces excipient loading, or formulations prone to capping and lamination where enhanced fragmentation improves tablet integrity [2].

Lyophilized Protein Formulation Development Requiring Extended Thermal Stability

D(+)-Melibiose monohydrate is the preferred lyoprotectant for freeze-dried protein formulations where sucrose or cellobiose fail to maintain adequate enzymatic activity during accelerated storage. The comparative study demonstrates melibiose's superior preservation of β-galactosidase activity at 2:1 excipient/protein ratios and among-highest activity retention at higher excipient loadings during 90-day storage at 45°C [3]. This performance profile supports procurement of melibiose monohydrate over sucrose or cellobiose for biologic drug product development requiring extended shelf-life under challenging thermal conditions [3].

α-Galactosidase Activity Assays Requiring Higher Substrate Sensitivity Than Raffinose

For α-galactosidase kinetic characterization and activity screening, D(+)-melibiose monohydrate offers quantifiably superior sensitivity compared to raffinose. The ~4.3-fold lower Km value (3.66 mM vs. 15.1 mM for raffinose) for Trametes versicolor α-galactosidase [4] enables assay protocols requiring lower substrate concentrations while maintaining enzyme saturation. This is particularly relevant for high-throughput screening formats where substrate cost optimization is critical, or for characterizing α-galactosidases with low catalytic efficiency where raffinose may yield poor signal-to-noise ratios [4].

Neurodegenerative Disease Research Targeting Trehalase-Indigestible Autophagy Induction

D(+)-Melibiose monohydrate is the compound of choice for autophagy-related neurodegenerative disease models (including polyglutamine disorders such as SCA17) where trehalose's therapeutic efficacy is compromised by in vivo trehalase degradation. The structural evidence demonstrates that melibiose avoids the critical hydrogen bond with human trehalase D321 that enables trehalose hydrolysis, conferring trehalase-indigestibility while maintaining comparable aggregation inhibition efficacy in cell and slice culture models [5]. This supports melibiose procurement for sustained autophagy induction studies where trehalose degradation limits therapeutic window [5].

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